3-Methyl-cyclopent-3-enecarboxylic acid

Physicochemical profiling Drug-likeness prediction Synthetic intermediate characterization

3-Methyl-cyclopent-3-enecarboxylic acid (CAS 766-73-4; molecular formula C₇H₁₀O₂, molecular weight 126.15 g/mol) is a cyclic olefinic carboxylic acid belonging to the cyclopentene carboxylate family. The compound features a cyclopentene ring with a methyl substituent at the 3-position and a carboxylic acid group at the 1-position.

Molecular Formula C7H10O2
Molecular Weight 126.15 g/mol
Cat. No. B8559674
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-cyclopent-3-enecarboxylic acid
Molecular FormulaC7H10O2
Molecular Weight126.15 g/mol
Structural Identifiers
SMILESCC1=CCC(C1)C(=O)O
InChIInChI=1S/C7H10O2/c1-5-2-3-6(4-5)7(8)9/h2,6H,3-4H2,1H3,(H,8,9)
InChIKeyUDUXURAIZKMFMJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Methyl-cyclopent-3-enecarboxylic Acid: Core Identity and Compound-Class Positioning for Procurement Decisions


3-Methyl-cyclopent-3-enecarboxylic acid (CAS 766-73-4; molecular formula C₇H₁₀O₂, molecular weight 126.15 g/mol) is a cyclic olefinic carboxylic acid belonging to the cyclopentene carboxylate family [1]. The compound features a cyclopentene ring with a methyl substituent at the 3-position and a carboxylic acid group at the 1-position. Its computed physicochemical profile includes an XLogP3 of 0.8, one hydrogen bond donor, two hydrogen bond acceptors, a topological polar surface area of 37.3 Ų, and exactly one rotatable bond [1]. These properties position it as a small, moderately polar building block suitable for diverse synthetic derivatization pathways, particularly esterification, amidation, and ring‑functionalization reactions.

Cyclic olefinic acid building block for derivatization
3-Methyl-substituted cyclopentene scaffold with defined regiochemistry
Moderate polarity (XLogP 0.8) supports esterification and amidation workflows

Why Generic Cyclopentene Carboxylic Acids Cannot Substitute for 3-Methyl-cyclopent-3-enecarboxylic Acid in Critical Synthetic Routes


Cyclopentene carboxylic acids are not functionally interchangeable building blocks because minor structural variations—particularly the presence, position, and number of methyl substituents—exert profound effects on both synthetic accessibility and downstream reactivity . The unsubstituted analogue, 3-cyclopentene-1-carboxylic acid (CAS 7686-77-3), has been used as an intermediate in dolasetron mesylate production , but its lack of a methyl group at the 3-position results in a markedly different steric and electronic environment around the double bond, altering regioselectivity in epoxidation, dihydroxylation, and cycloaddition reactions. Conversely, 3,4-dimethyl-3-cyclopentene-1-carboxylic acid exhibits a 15–20% increase in thermal stability relative to the non-methylated parent . The 3-methyl substitution pattern of the target compound therefore occupies a distinct position in the structure–reactivity continuum, making simple replacement by other in-class compounds unreliable for route‑sensitive synthetic programs.

Methyl group absence in unsubstituted acid alters steric and electronic environment, potentially shifting regioselectivity in epoxidation and cycloaddition.

Dimethyl analog shows a 15–20% higher thermal stability; the 3-methyl compound likely sits at an intermediate stability level not directly interchangeable with either extreme.

Substituting with another cyclopentene carboxylic acid may require redesigning the synthetic route, as published catalytic procedures are specific to the 3-methyl substitution pattern.

Quantitative Differentiation of 3-Methyl-cyclopent-3-enecarboxylic Acid Against Its Closest Analogs: An Evidence-Based Procurement Guide


Physicochemical Property Differentiation: Target Compound vs. Unsubstituted 3-Cyclopentene-1-carboxylic Acid

The target compound (MW = 126.15 g/mol) carries an additional 14.02 Da of molecular mass relative to the unsubstituted 3-cyclopentene-1-carboxylic acid (CAS 7686-77-3; MW = 112.13 g/mol) due to the 3‑methyl substituent [1][2]. This mass increment is accompanied by a shift in computed lipophilicity: the target compound has an XLogP3 of 0.8 [1], while the unsubstituted analogue has a predicted XLogP of approximately 0.4 (ChemSpider prediction). The increased carbon count and lipophilicity directly affect solubility, membrane permeability, and chromatographic retention, which are critical parameters in medicinal chemistry lead optimization and preparative purification workflows.

MW & Lipophilicity
Class-level inference
+14.02 g/mol; XLogP 0.8 vs. ~0.4
Mass and lipophilicity shift may influence ADME-predictive properties and chromatographic retention.
Computed values; experimental confirmation recommended.
Physicochemical profiling Drug-likeness prediction Synthetic intermediate characterization

Synthetic Accessibility: Copper-Catalyzed Route for the Target Compound vs. Photochemical Route for the Base Acid

A dedicated copper-catalyzed synthesis of 3-methyl-3-cyclopentene-1-carboxylic acid from isoprene and ethyl diazoacetate has been reported [1][2]. This method was developed specifically because the earlier photochemical addition route suffered from low conversion and poor recovery, making it inadequate for supplying sufficient material for downstream desether-muscarine synthesis and optical resolution studies. In contrast, the unsubstituted 3-cyclopentene-1-carboxylic acid is typically accessed via ring-closing metathesis or ruthenium-catalyzed routes that do not directly translate to the methylated analogue . For laboratories planning multistep syntheses that require the 3-methyl cyclopentene scaffold, the existence of a validated catalytic procedure reduces route‑scouting time and improves lot‑to‑lot reproducibility.

Synthetic Route
Cross-study comparable
Cu-catalyzed route: sufficient for resolution; photochemical: inadequate
Published catalytic method specific to 3-methyl analogue supports lot-to-lot reproducibility.
Exact yields not disclosed; route performance requires verification.
Synthetic methodology Catalysis Scalable synthesis

Reactivity Differentiation: Methyl-Substituted Double Bond vs. Unsubstituted Cyclopentene Analogue in Cycloaddition Chemistry

The 3‑methyl group on the cyclopentene ring of the target compound acts as an electron-donating substituent, increasing the HOMO energy of the dienophile/diene system and thereby accelerating Diels‑Alder cycloaddition relative to the unsubstituted 3-cyclopentene-1-carboxylic acid [1]. This is consistent with the well‑established principle that alkyl-substituted dienes and dienophiles react faster in concerted pericyclic processes. While direct kinetic data for the target compound are not publicly available, the general trend is documented in standard organic chemistry references and has been exploited in the compound’s use as a precursor for bicyclic scaffolds [1].

Diels-Alder Reactivity
Class-level inference
Methyl group increases electron density; faster cycloaddition expected
Methyl substitution may enhance Diels-Alder reactivity based on physical organic principles.
Kinetic data not available; reactivity difference inferred.
Diels-Alder reactivity Regioselectivity Electron-donating substituent effects

Application-Specific Differentiation: Established Role as a Key Intermediate in Muscarinic Ligand Synthesis

3-Methyl-3-cyclopentene-1-carboxylic acid is explicitly documented as the starting material for the synthesis of desether-muscarine, a compound with significant cholinergic activity [1][2]. This synthetic route was pursued to enable the separation of optical isomers of desether-muscarine, highlighting the compound’s utility in generating stereochemically defined muscarinic ligands. No analogous role has been reported for the unsubstituted 3-cyclopentene-1-carboxylic acid in muscarinic chemistry; instead, that compound finds application as an intermediate for dolasetron mesylate (a 5-HT₃ antagonist) . This divergence in pharmacologically relevant applications underscores that the two acids lead to distinct final molecular targets and cannot be substituted without redesigning the entire synthetic sequence.

Application Fit
Head-to-head
Desether-muscarine synthesis vs. dolasetron intermediate
Target compound validated in muscarinic ligand route; unsubstituted acid leads to distinct pharmacological target classes.
Direct comparison of published synthetic utility.
Muscarinic receptor ligands Cholinergic pharmacology Desether-muscarine synthesis

Thermal Stability Proxy Inference: Methyl Substitution Enhances Stability Relative to Non-Methylated Cyclopentene Carboxylate Scaffolds

Evidence from a 2024 study on structurally analogous cyclopentene carboxylic acids indicates that methyl substitution leads to a 15–20% increase in thermal stability compared to the non-methylated parent scaffold . Although this measurement was performed on 3,4-dimethyl-3-cyclopentene-1-carboxylic acid rather than the 3‑methyl compound directly, the observation is consistent with the general effect of alkyl substitution in reducing ring strain and raising the barrier to thermal decomposition via retro-Diels–Alder or decarboxylation pathways. The 3‑methyl analogue, bearing one fewer methyl group than the 3,4‑dimethyl variant, is expected to exhibit a stability profile intermediate between the unsubstituted acid and the dimethyl derivative.

Thermal Stability
Class-level inference
15–20% improvement inferred from dimethyl analog; intermediate stability expected
Methyl substitution may confer intermediate thermal stability between unsubstituted and dimethyl analogs.
Proxy inference; direct measurement on target compound unavailable.
Thermal stability Storage handling Process chemistry

Optimal Procurement and Deployment Scenarios for 3-Methyl-cyclopent-3-enecarboxylic Acid Based on Quantitative Differentiation Evidence


Medicinal Chemistry: Muscarinic and Cholinergic Ligand Development

Programs targeting muscarinic receptor subtypes should prioritize the 3‑methyl analogue as the starting material of choice. The compound has a published, validated role in the synthesis of desether-muscarine and the resolution of its optical isomers [1]. Substitution with the unmethylated 3-cyclopentene-1-carboxylic acid would sever the connection to this established route, necessitating de novo synthesis design and potentially compromising enantiomeric purity. Procure the compound with analytical certification (≥95% purity, NMR, HPLC) to ensure fidelity to the published procedure [1].

Synthetic Methodology: Diels-Alder Cycloaddition-Based Library Synthesis

Laboratories conducting Diels-Alder reactions on cyclopentene carboxylate scaffolds should select the 3‑methyl compound when faster cycloaddition kinetics are desired. The electron-donating methyl group at the 3‑position enhances the reactivity of the double bond, as predicted by frontier molecular orbital theory [2]. This advantage is lost with the unsubstituted or ester-only analogues. For procurement, request specification of the double-bond positional isomer purity, as isomeric impurities (e.g., 3-methyl-cyclopent-1-enecarboxylic acid) could alter the regiochemical outcome of the cycloaddition [2].

Process Chemistry: High-Temperature Transformations and Extended Storage

For process routes that involve distillative purification, high-temperature amidations, or long-term storage of intermediates, the enhanced thermal stability inferred for the methylated cyclopentene carboxylate class provides a tangible advantage . The 3‑methyl compound is expected to resist thermal degradation better than the unsubstituted acid, reducing impurity formation during large-scale operations. Specify storage recommendations (2–8°C under inert atmosphere, as commonly advised for cyclopentene carboxylates) and request a certificate of analysis that includes purity by GC after accelerated aging if process‑critical .

Fine Chemical and Agrochemical Intermediate Synthesis

When the target molecule demands a cyclopentene ring bearing a single methyl substituent at the 3‑position—a motif found in certain pyrethroid analogs and specialty agrochemicals—the 3‑methyl compound is the only commercially viable building block. The nearest alternatives (the unsubstituted acid or the 3,4‑dimethyl variant) introduce either a missing or an extra methyl group, which would cascade into an incorrect final compound requiring additional synthetic steps to correct [3]. Procure on a scale that aligns with the copper-catalyzed synthetic route, and engage suppliers who can provide batch-to-batch consistency in the methyl regiochemistry [3].

Application
Selection Property
Validation Focus
Muscarinic ligand development
Published synthetic route specificity
Fidelity to published procedure (analytical certification)
Diels-Alder cycloaddition library synthesis
Double-bond positional isomer purity
Regiochemical outcome verification
High-temperature process chemistry
Thermal stability profile
Accelerated aging purity analysis
Agrochemical intermediate synthesis
Methyl regiochemistry consistency
Batch-to-batch isomer profile
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